molecular formula C8H5Cu B8750644 CID 6101206

CID 6101206

Cat. No. B8750644
M. Wt: 164.67 g/mol
InChI Key: SFLVZUJLUPAJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034026B2

Procedure details

To a solution of 10.7 g of phenylacetylene in 500 ml of absolute ethanol was added a solution of 20 g of copper iodide in 250 ml of conc. NH4OH and 100 ml of water. The solution was stirred 30 minutes and then filtered. The solid that was collected was washed with water, 95% aq. Ethanol and then ether. The solid was then collected and dried under vacuum to provide the title compound as a bright yellow solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu:9](I)I>C(O)C.[NH4+].[OH-].O>[C-:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu+:9] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
20 g
Type
reactant
Smiles
[Cu](I)I
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid that was collected
WASH
Type
WASH
Details
was washed with water, 95% aq. Ethanol
CUSTOM
Type
CUSTOM
Details
The solid was then collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[C-]#CC1=CC=CC=C1.[Cu+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034026B2

Procedure details

To a solution of 10.7 g of phenylacetylene in 500 ml of absolute ethanol was added a solution of 20 g of copper iodide in 250 ml of conc. NH4OH and 100 ml of water. The solution was stirred 30 minutes and then filtered. The solid that was collected was washed with water, 95% aq. Ethanol and then ether. The solid was then collected and dried under vacuum to provide the title compound as a bright yellow solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu:9](I)I>C(O)C.[NH4+].[OH-].O>[C-:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cu+:9] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
20 g
Type
reactant
Smiles
[Cu](I)I
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid that was collected
WASH
Type
WASH
Details
was washed with water, 95% aq. Ethanol
CUSTOM
Type
CUSTOM
Details
The solid was then collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[C-]#CC1=CC=CC=C1.[Cu+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.